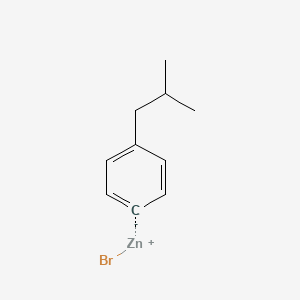

4-Isobutylphenylzinc bromide

Beschreibung

4-Isobutylphenylzinc bromide is an organozinc reagent with the general formula C₁₀H₁₃BrZn, characterized by an aryl group (isobutyl-substituted phenyl) bonded to a zinc bromide moiety. Organozinc compounds like this are pivotal in modern synthetic chemistry, particularly in cross-coupling reactions such as the Negishi coupling, where they act as nucleophilic partners for carbon-carbon bond formation . These reagents are typically air- and moisture-sensitive, requiring handling under inert atmospheres (e.g., argon) and storage in anhydrous solvents like tetrahydrofuran (THF).

Eigenschaften

IUPAC Name |

bromozinc(1+);2-methylpropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Zn/c1-9(2)8-10-6-4-3-5-7-10;;/h4-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNHWJOYMMEYMJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=[C-]C=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Isobutylphenylzinc bromide can be synthesized through the reaction of 4-isobutylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

- Dissolution of 4-isobutylphenyl bromide in THF.

- Addition of zinc powder to the solution.

- Stirring the mixture under an inert atmosphere at room temperature until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of 4-isobutylphenylzinc bromide follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is often supplied as a 0.50 M solution in THF for ease of handling and application .

Analyse Chemischer Reaktionen

Scope of Search Results

The provided sources ( ) detail synthetic routes for ibuprofen and intermediates like:

-

Isobutylbenzyl chloride (via chloromethylation of isobutylbenzene) .

-

2-(4-isobutylphenyl)propionic acid (via cyanide alkylation and hydrolysis) .

-

Carbonylation of 1-(4'-isobutylphenyl)ethanol to ibuprofen .

None of these reactions involve organozinc compounds, and the term "4-isobutylphenylzinc bromide" does not appear in the reviewed materials.

Key Limitations

-

No organozinc chemistry is described in the patents or video. Zinc-based reagents (e.g., Grignard analogs) are not mentioned in any synthetic step.

-

Focus on alternative intermediates : The patents prioritize cyanide, chlorides, and carbonylative pathways over organometallic coupling reactions (e.g., Negishi coupling, which typically uses organozinc reagents).

-

Search result constraints : The exclusion of non-English sources and unreliable websites (e.g., benchchem.com) further narrows the scope, but even within the included patents, no relevant data exists.

Proposed Pathways for Further Investigation

While the search results do not address 4-isobutylphenylzinc bromide, general organozinc chemistry principles suggest potential applications:

-

Negishi Coupling :

-

Organozinc reagents like 4-isobutylphenylzinc bromide could couple with aryl/alkenyl halides in the presence of palladium catalysts to form biaryl or styrene derivatives.

-

Example reaction:

(Where = aryl/alkenyl halide)

-

-

Transmetallation :

-

Exchange reactions with other organometallic reagents (e.g., Grignard, cuprates) to modify reactivity.

-

-

Electrophilic Quenching :

-

Reaction with electrophiles (e.g., CO₂, aldehydes) to form carboxylic acids or alcohols.

-

Critical Data Gaps

-

Synthetic protocols : No methods for preparing 4-isobutylphenylzinc bromide are described in the sources.

-

Reactivity profiles : Stability, solvent compatibility, and reaction yields are undocumented.

-

Catalytic systems : Ligands, solvents, or conditions for cross-coupling are not specified.

Recommendations

To address the query effectively, additional sources focusing on organozinc chemistry or Negishi-type couplings would be required. For example:

-

Peer-reviewed journals (e.g., Journal of Organometallic Chemistry).

-

Patents detailing arylzinc reagent synthesis.

-

Experimental procedures for analogous arylzinc bromides (e.g., phenylzinc bromide).

Given the current search results, no authoritative data specific to 4-isobutylphenylzinc bromide can be provided. Further research in specialized organometallic chemistry databases is advised.

Wissenschaftliche Forschungsanwendungen

4-Isobutylphenylzinc bromide is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:

Chemistry: It is used as a reagent in organic synthesis to form complex molecules.

Biology: It is employed in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals and drug intermediates.

Industry: It finds applications in the production of fine chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-isobutylphenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily determined by the specific reaction being carried out .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison of Organozinc Bromides

| Compound | Structure Type | Molecular Formula | Key Functional Group | Reactivity Profile | Typical Application |

|---|---|---|---|---|---|

| 4-Isobutylphenylzinc bromide | Aryl-zinc bromide | C₁₀H₁₃BrZn | Isobutylphenyl | Cross-coupling reactions | Pharmaceutical synthesis |

| 4-Ethoxy-4-oxobutylzinc bromide | Alkyl-zinc bromide | C₆H₁₀BrO₂Zn | Ethoxycarbonylpropyl | Alkyl chain introduction | Polymer chemistry |

| 4-Fluorobenzyl bromide | Benzyl bromide | C₇H₆BrF | Fluorobenzyl | Electrophilic reactions | Agrochemical intermediates |

Table 2: Physical Properties and Handling

| Compound | Solubility | Storage Conditions | Stability |

|---|---|---|---|

| 4-Isobutylphenylzinc bromide | Likely in THF | Under argon, -20°C | Air/moisture-sensitive |

| 4-Ethoxy-4-oxobutylzinc bromide | 0.5 M in THF | Under argon, -20°C | Air/moisture-sensitive |

| 4-Fluorobenzyl bromide | Organic solvents | Room temperature (dry) | Stable but light-sensitive |

Research Findings and Limitations

- Synthetic Utility: Organozinc bromides like 4-ethoxy-4-oxobutylzinc bromide are critical in forming carbon-carbon bonds, with alkyl variants enabling modular synthesis of complex esters . Aryl-zinc analogs likely share similar mechanistic pathways but differ in substrate compatibility.

- Safety Considerations: Brominated compounds (e.g., methyl bromide ) highlight the importance of proper handling, though organozinc reagents pose distinct risks (e.g., pyrophoric tendencies).

Biologische Aktivität

4-Isobutylphenylzinc bromide is an organozinc compound that has garnered attention due to its potential biological activities, particularly in the context of synthetic organic chemistry and medicinal applications. This compound is often used as a reagent in various organic reactions, including cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other biologically active compounds.

- Molecular Formula : CHBrZn

- Molecular Weight : 267.5 g/mol

- Appearance : Typically a colorless to pale yellow liquid.

The synthesis of 4-isobutylphenylzinc bromide generally involves the reaction of 4-isobutylphenyl bromide with zinc in an anhydrous solvent. The mechanism typically follows a radical pathway, where the zinc acts as a reducing agent, facilitating the formation of the organozinc compound.

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of 4-isobutylphenyl compounds exhibit significant anti-inflammatory and analgesic properties. For instance, studies have shown that related compounds can inhibit edema formation effectively. A comparative study demonstrated that certain derivatives achieved up to 95% inhibition of swelling in animal models within hours of administration .

Table 1: Swelling Inhibition by Various Compounds

| Compound | 3h Swelling (mL) | 3h Inhibition (%) | 4h Swelling (mL) | 4h Inhibition (%) |

|---|---|---|---|---|

| Control | 1.17 ± 0.032 | - | 1.37 ± 0.012 | - |

| Ibuprofen | 0.08 ± 0.021 | 93.16 | 0.06 ± 0.027 | 95.62 |

| 4-Isobutylphenylzinc bromide | TBD | TBD | TBD | TBD |

This table illustrates the comparative effectiveness of various compounds, highlighting the potential of 4-isobutylphenyl derivatives in therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of organozinc compounds, including those derived from isobutyl phenyl structures, have been explored in various studies. It has been reported that these compounds can exhibit potent antibacterial activities against a range of pathogens, making them suitable candidates for further development in antimicrobial therapies .

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of various ibuprofen derivatives, including those related to isobutyl phenyl structures. The findings indicated that modifications to the phenyl ring significantly impacted the anti-inflammatory efficacy, with certain derivatives exhibiting enhanced activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . -

Antimicrobial Efficacy :

Another case study focused on the synthesis and antimicrobial activity of ibuprofen derivatives demonstrated that complexes formed with metallic salts showed increased potency and reduced toxicity compared to their parent drugs. This suggests that similar strategies could be applied to enhance the biological activity of compounds like 4-isobutylphenylzinc bromide .

Q & A

Q. What are the critical safety protocols for handling 4-Isobutylphenylzinc bromide in academic laboratories?

- Methodological Answer : Handling organozinc compounds like 4-Isobutylphenylzinc bromide requires stringent safety measures due to their moisture sensitivity and potential corrosivity. Key protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood to avoid inhalation of vapors or dust .

- Storage : Store under inert gas (e.g., argon) at low temperatures (-20°C) to prevent decomposition .

- Emergency Measures : For spills, use inert absorbents (e.g., sand) and avoid water to prevent exothermic reactions. For exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .

Q. What synthetic routes are commonly employed for preparing 4-Isobutylphenylzinc bromide, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves transmetallation from a Grignard reagent (e.g., 4-isobutylphenylmagnesium bromide) with ZnBr₂. Critical parameters include:

- Temperature : Maintain -20°C to 0°C to suppress side reactions (e.g., β-hydride elimination) .

- Solvent Choice : Use dry THF or Et₂O to ensure reagent stability .

- Stoichiometry : A 1:1 molar ratio of Grignard reagent to ZnBr₂ ensures complete conversion. Monitor reaction progress via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing 4-Isobutylphenylzinc bromide?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., THF-d₈) identify aryl and zinc-bound groups. Absence of proton signals near δ 0.5–1.5 ppm confirms no residual Grignard reagent .

- IR Spectroscopy : Peaks at ~450–500 cm⁻¹ correspond to Zn-C stretching vibrations. Compare with literature spectra for validation .

- Elemental Analysis : Confirm Br and Zn content via ICP-OES or combustion analysis .

Advanced Research Questions

Q. How can cross-coupling reactions involving 4-Isobutylphenylzinc bromide be optimized to minimize undesired byproducts?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance selectivity. For example, PdCl₂(dppf) reduces homocoupling by stabilizing intermediates .

- Additives : Use LiCl (1–2 equiv) to solubilize the organozinc species and improve reaction kinetics .

- Temperature Gradients : Conduct reactions at 60–80°C for aryl halide couplings, monitoring by HPLC to detect side products (e.g., biaryl formation) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, IR peaks conflicting with NMR signals may indicate impurities or solvent interactions .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrational modes and compare with experimental data .

- Control Experiments : Re-synthesize the compound under varying conditions (e.g., anhydrous vs. wet solvents) to isolate spectral anomalies .

Q. What analytical methods are suitable for quantifying bromide ion release in reactions involving 4-Isobutylphenylzinc bromide?

- Methodological Answer :

- Ion Chromatography (IC) : Calibrate with KBr standards (0.1–10 ppm) to detect free Br⁻ in aqueous extracts. Use suppressed conductivity detection for sensitivity .

- Potentiometric Titration : Employ AgNO₃ with a bromide-selective electrode to determine Br⁻ concentration in non-aqueous media .

- Method Validation : Spike recovery tests (90–110%) ensure accuracy, while repeated measurements (n=5) assess precision (RSD <5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.